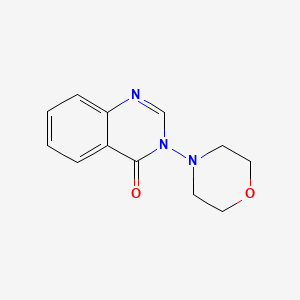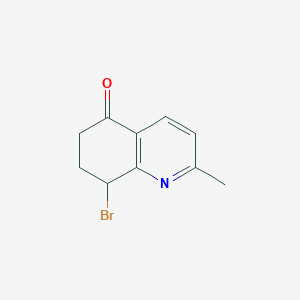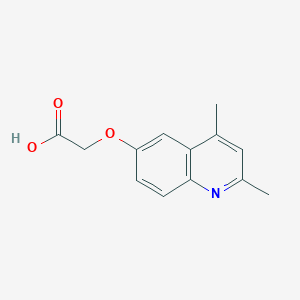
6-Bromo-4,8-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Bromo-4,8-diméthylquinoléine est un composé aromatique hétérocyclique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La 6-Bromo-4,8-diméthylquinoléine peut être synthétisée par plusieurs méthodes. Une approche courante implique la bromation de la 4,8-diméthylquinoléine en utilisant du brome ou un agent bromant dans des conditions contrôlées. La réaction se produit généralement en présence d'un solvant tel que l'acide acétique ou le chloroforme, et la température est maintenue pour garantir une bromation sélective à la position souhaitée.
Méthodes de production industrielle
La production industrielle de la 6-Bromo-4,8-diméthylquinoléine implique souvent des procédés de bromation à grande échelle. Les conditions réactionnelles sont optimisées pour obtenir des rendements et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées garantit une production efficace du composé à l'échelle industrielle.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Bromo-4,8-diméthylquinoléine subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être remplacé par d'autres nucléophiles tels que des amines, des thiols ou des alcoolates.
Réactions d'oxydation : Le composé peut être oxydé pour former des N-oxydes de quinoléine.
Réactions de réduction : La réduction de l'atome de brome peut conduire à la formation de 4,8-diméthylquinoléine.
Réactifs et conditions courants
Réactions de substitution : Des réactifs tels que l'amidure de sodium, la thiourée ou l'alcoolate de sodium sont couramment utilisés.
Réactions d'oxydation : Des oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque sont utilisés.
Réactions de réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Principaux produits formés
Réactions de substitution : Les produits incluent des dérivés de la 4,8-diméthylquinoléine avec divers substituants.
Réactions d'oxydation : Les N-oxydes de quinoléine sont les principaux produits.
Réactions de réduction : La 4,8-diméthylquinoléine est formée comme produit principal.
4. Applications de la recherche scientifique
La 6-Bromo-4,8-diméthylquinoléine a plusieurs applications de recherche scientifique :
Chimie : Utilisée comme élément de base dans la synthèse de molécules organiques complexes et de composés hétérocycliques.
Biologie : Étudiée pour son potentiel en tant qu'agent antimicrobien et anticancéreux.
Médecine : Explorée pour ses propriétés pharmacologiques et ses applications thérapeutiques potentielles.
Industrie : Utilisée dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la 6-Bromo-4,8-diméthylquinoléine implique son interaction avec des cibles moléculaires spécifiques. L'atome de brome et les groupes méthyle influencent son affinité de liaison et sa réactivité. Le composé peut interagir avec des enzymes, des récepteurs et d'autres biomolécules, conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
6-Bromo-4,8-dimethylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-4,8-dimethylquinoline involves its interaction with specific molecular targets. The bromine atom and methyl groups influence its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Bromo-4-chloro-2,8-diméthylquinoléine
- 7-Bromo-2-chloro-4,8-diméthylquinoléine
- 8-Bromo-4-chloro-2,6-diméthylquinoléine
Unicité
La 6-Bromo-4,8-diméthylquinoléine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C11H10BrN |
|---|---|
Poids moléculaire |
236.11 g/mol |
Nom IUPAC |
6-bromo-4,8-dimethylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-7-3-4-13-11-8(2)5-9(12)6-10(7)11/h3-6H,1-2H3 |
Clé InChI |
IPDTUWQTABRWMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=C(C2=NC=C1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl benzo[d]oxazol-7-ylcarbamate](/img/structure/B11873600.png)
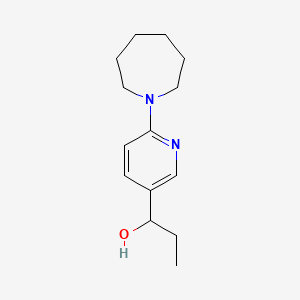

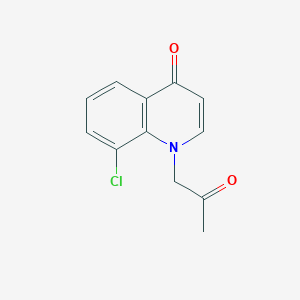
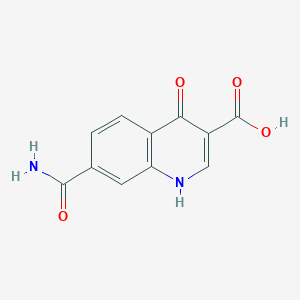
![4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11873626.png)

![6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11873634.png)
![4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B11873642.png)

